N-(3-Chloro-4-methoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide
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Overview
Description
N-(3-Chloro-4-methoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide is a complex organic compound with a unique structure that combines a chlorinated methoxyphenyl group with a pyrimidoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the 3-Chloro-4-methoxyphenyl group: This can be achieved through chlorination and methoxylation of a phenyl ring.
Synthesis of the pyrimidoindole moiety: This involves the cyclization of appropriate precursors under specific conditions to form the pyrimidoindole structure.
Coupling of the two moieties: The final step involves the coupling of the 3-Chloro-4-methoxyphenyl group with the pyrimidoindole moiety through a sulfanyl linkage, typically using a thiol reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-methoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, if present.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
N-(3-Chloro-4-methoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-methoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)propanamide
- 4-Chloro-8-methyl-5H-pyrimido[5,4-B]indole
Uniqueness
N-(3-Chloro-4-methoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H17ClN4O2S |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H17ClN4O2S/c1-11-3-5-15-13(7-11)18-19(25-15)20(23-10-22-18)28-9-17(26)24-12-4-6-16(27-2)14(21)8-12/h3-8,10,25H,9H2,1-2H3,(H,24,26) |
InChI Key |
SIXZUIZFYHPNNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)NC4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
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